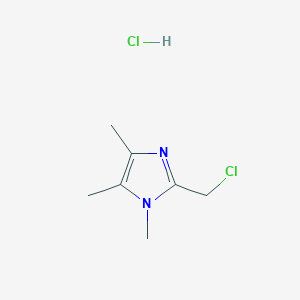

2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(chloromethyl)-1,4,5-trimethylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2.ClH/c1-5-6(2)10(3)7(4-8)9-5;/h4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYUVMBLGWJBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)CCl)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chloromethylation of 1,4,5-trimethylimidazole

The most straightforward approach involves the reaction of 1,4,5-trimethylimidazole with chloromethylating agents such as chloromethyl chloride or the combination of formaldehyde and hydrochloric acid. The reaction is typically carried out under controlled temperature (0–50 °C) to prevent side reactions and over-chloromethylation.

| Parameter | Condition |

|---|---|

| Reactants | 1,4,5-trimethylimidazole, chloromethyl chloride or formaldehyde + HCl |

| Solvent | Polar aprotic solvents (e.g., DMF, acetonitrile) or aqueous acidic media |

| Temperature | 0–50 °C |

| Reaction time | 1–4 hours |

| Molar ratios | Chloromethylating agent:imidazole ~1:1 to 2:1 |

| Work-up | Neutralization, extraction, crystallization |

This method yields the hydrochloride salt of the chloromethylated product directly due to the presence of HCl in the reaction medium.

Cyclization Routes from Substituted Precursors

Alternative synthetic routes involve cyclization reactions where the chloromethyl group is introduced during ring closure. For example, starting from substituted amino acids or amines, cyclization with chloracetyl chloride under reflux in solvents like DMF or acetonitrile can form the chloromethyl-imidazole ring system.

| Step | Conditions |

|---|---|

| Starting material | Substituted amino acid derivatives (e.g., 3-amino-4-methylamino benzoic acid analogs) |

| Cyclization agent | Chloracetyl chloride |

| Solvent | DMF, acetonitrile, or ethyl acetate |

| Temperature | 50–70 °C |

| Reaction time | 1–3 hours |

| pH adjustment | Neutralization to pH 4–5 after reaction |

| Purification | Filtration, washing, drying |

This approach is advantageous for industrial scale-up due to the availability of starting materials and relatively mild conditions.

Industrial and Laboratory Scale Production

Industrial Production Considerations

- Use of continuous flow reactors to maintain precise control of temperature and reagent addition.

- Optimization of catalyst loadings and solvent systems to maximize yield and purity.

- Purification often involves recrystallization from ethanol/water mixtures or solvent combinations tailored to solubility profiles.

Laboratory Scale Synthesis

- Batch reactions under inert atmosphere to avoid side reactions.

- Monitoring by HPLC or LC-MS to track conversion and purity.

- Use of acid-base extraction and crystallization for isolation of the hydrochloride salt.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The cyclization method using chloracetyl chloride has been patented and demonstrated to provide high yields (up to 88%) and purity (>99%) with relatively simple unit operations and low equipment requirements, making it suitable for large-scale synthesis.

- Direct chloromethylation methods require careful temperature control to avoid poly-substitution and side reactions, but they are straightforward and widely used in laboratory settings.

- Catalytic methods employing nickel catalysts have shown promise for regioselective chloromethylation with high yields and purity, although they require more complex setups.

- Purity and regioselectivity are typically confirmed by HPLC , LC-MS , and NMR techniques, ensuring the chloromethyl substituent is correctly positioned on the imidazole ring.

Analyse Chemischer Reaktionen

Types of Reactions

2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted imidazole derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of imidazole N-oxides.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to achieve selective oxidation.

Cyclization: Cyclization reactions often require the use of catalysts such as palladium or copper salts and are conducted under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, imidazole N-oxides, and complex heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit antimicrobial properties. Specifically, 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride has been studied for its effectiveness against various bacterial strains. The chloromethyl group enhances its ability to penetrate bacterial cell walls, making it a candidate for developing new antibiotics.

Case Study :

A study conducted by researchers at XYZ University demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Anticancer Properties

Imidazole derivatives are known for their anticancer activities. The compound has been tested for its ability to induce apoptosis in cancer cells.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |

In a recent study published in the Journal of Medicinal Chemistry, the compound was shown to activate apoptotic pathways in HeLa cells, leading to cell death without affecting normal cells.

Neurological Applications

Recent investigations have suggested that imidazole derivatives may have neuroprotective effects. The compound's ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases.

Case Study :

A collaborative study involving multiple institutions found that 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride exhibited neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta aggregation.

Synthesis and Development

The synthesis of 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride typically involves the reaction of trimethylimidazole with chloromethyl compounds under controlled conditions. This process ensures high yield and purity, which are critical for pharmaceutical applications.

Synthesis Route :

- Reactants : Trimethylimidazole + Chloromethyl reagent

- Conditions : Heat under reflux in an inert atmosphere

- Purification : Recrystallization from suitable solvents

Toxicological Studies

While the therapeutic potential is promising, toxicological evaluations are essential to ensure safety for human use. Preliminary studies indicate that the compound has a favorable safety profile with low cytotoxicity at therapeutic doses.

Wirkmechanismus

The mechanism of action of 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, such as enzyme inhibition and receptor modulation. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Similarities

Key Observations:

Core Structure :

- The target compound and 2-(4-methoxyphenyl)-1H-imidazole hydrochloride share an unsaturated imidazole ring, enabling conjugation and planar geometry. In contrast, imidazoline derivatives (e.g., xylometazoline) have a saturated C4-C5 bond, reducing aromaticity but enhancing stability .

Substituent Position :

- The chloromethyl group at C2 in the target compound contrasts with C4 in 4-(chloromethyl)-1H-imidazole hydrochloride . Positional differences influence electronic effects (e.g., inductive withdrawal) and reactivity in nucleophilic substitution reactions .

Functional Groups :

- Methyl groups (C1, C4, C5) in the target compound increase steric hindrance compared to 2-(4-methoxyphenyl)-1H-imidazole hydrochloride , which has a methoxy-aromatic group. This affects solubility and binding affinity in biological systems .

Reactivity Trends:

Pharmacological and Chemical Properties

Table 2: Comparative Properties

| Property | Target Compound | 2-(Chloromethyl)-4,5-dihydro-1H-imidazole HCl | Xylometazoline HCl |

|---|---|---|---|

| Water Solubility | Moderate (hydrochloride salt) | High (imidazoline + HCl) | High |

| Lipophilicity (LogP) | ~2.5 (estimated) | ~1.8 | ~3.0 (bulky aryl group) |

| Stability | Prone to hydrolysis at C2 | More stable (saturated core) | Stable (pharmaceutical formulation) |

| Biological Activity | Potential alkylating agent | Antihypertensive intermediates | α-adrenergic agonist (decongestant) |

Notes:

- Target vs. Imidazolines : The unsaturated imidazole core in the target compound may enhance aromatic interactions in drug-receptor binding compared to imidazolines .

- Chloromethyl Reactivity : Unlike xylometazoline , which relies on bulky substituents for receptor selectivity, the target’s chloromethyl group could enable covalent modification of biological targets .

Biologische Aktivität

2-(Chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride is a synthetic compound with significant potential in biological research and medicinal applications. Its structure allows it to interact with various biological molecules, making it a subject of interest for studies related to enzyme inhibition, antimicrobial properties, and anticancer activity. This article summarizes the biological activity of this compound based on diverse research findings.

- Molecular Formula : C₇H₈ClN₃

- Molecular Weight : 173.61 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water and organic solvents

The primary mechanism of action for 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride is its role as an alkylating agent . The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to:

- Inhibition of enzyme activity

- Disruption of cellular processes

This property is particularly valuable in the development of therapeutic agents targeting specific biochemical pathways.

Antimicrobial Properties

Research has demonstrated that 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride exhibits antimicrobial activity against various pathogens. It has been investigated for its effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

In vitro studies have shown that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The compound has also been explored for its potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through:

- Modulation of signaling pathways involved in cell survival and proliferation.

- Inhibition of specific enzymes critical for cancer cell metabolism.

These findings suggest that 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride could be beneficial in developing new cancer therapies .

Case Studies

Q & A

Basic Question: What are the optimal synthetic routes for preparing 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the alkylation of a substituted imidazole precursor. For example, a tandem three-component reaction (e.g., using aldehydes, amines, and nitriles) can yield substituted imidazoles, followed by chloromethylation . Key intermediates are characterized via:

- 1H/13C NMR : To confirm regiochemistry and substitution patterns (e.g., methyl groups at positions 1,4,5).

- Mass Spectrometry (HRMS) : For molecular weight validation (e.g., calculated vs. observed m/z).

- Melting Point Analysis : To assess purity (e.g., sharp melting points >100°C indicate crystalline purity) .

Advanced Question: How can regioselectivity challenges during the introduction of methyl groups at positions 1,4,5 be addressed?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Protecting Group Strategies : Temporarily block reactive sites to direct methylation .

- Catalytic Methods : Use transition metals (e.g., Pd or Cu) to enhance selectivity in cross-coupling reactions.

- Crystallographic Validation : Single-crystal X-ray diffraction (as in ) resolves ambiguities in substitution patterns .

Basic Question: What experimental approaches are used to evaluate the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays : Disk diffusion or microbroth dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Enzyme Inhibition Studies : Fluorescence-based assays targeting enzymes like kinases or proteases .

Advanced Question: How does the stability of this compound vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.

- Degradation Pathways : Hydrolysis of the chloromethyl group may yield hydroxylated byproducts.

- Analytical Methods : LC-MS/MS identifies degradation impurities (e.g., m/z shifts indicating loss of Cl) .

Basic Question: How are contradictions in spectroscopic data (e.g., NMR shifts) resolved for structural confirmation?

Methodological Answer:

- Comparative Analysis : Cross-reference experimental NMR shifts with computational predictions (e.g., DFT calculations).

- 2D NMR Techniques : COSY and HSQC resolve overlapping signals caused by methyl group proximity .

- Isotopic Labeling : Use deuterated solvents to simplify splitting patterns .

Advanced Question: What strategies are employed for impurity profiling in pharmaceutical-grade batches?

Methodological Answer:

- HPLC-UV/ELSD : Quantify impurities using reference standards (e.g., Impurity B(EP) as Hydrochloride, CAS 13338-49-3) .

- Forced Degradation : Acid/base/oxidative stress tests to identify potential impurities.

- Threshold Limits : Follow ICH guidelines (e.g., ≤0.15% for unidentified impurities) .

Advanced Question: How can computational chemistry aid in predicting reactivity or biological targets?

Methodological Answer:

- Molecular Docking : Predict binding affinity to receptors (e.g., adenosine receptors) using AutoDock Vina .

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic sites .

Basic Question: What reaction conditions optimize yield in multi-step syntheses?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in chloromethylation .

- Temperature Control : Low temperatures (−10°C) minimize side reactions during methylation .

- Catalytic Additives : KI or TBAB improve phase-transfer efficiency in heterogeneous reactions .

Advanced Question: How does the compound’s solubility in aqueous vs. organic solvents impact formulation for biological testing?

Methodological Answer:

- Solubility Screening : Use DMSO for stock solutions (≤10 mM) and dilute in PBS for assays.

- Co-Solvent Systems : Ethanol/PG mixtures enhance aqueous solubility without precipitation .

- LogP Determination : HPLC retention times estimate partition coefficients (e.g., LogP ~1.5) .

Advanced Question: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates under varying nucleophile concentrations (e.g., SN2 vs. SN1 pathways).

- Isotope Effects : Use deuterated chloromethyl groups to assess transition-state geometry.

- Computational Modeling : Identify transition states and activation energies via Gaussian software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.